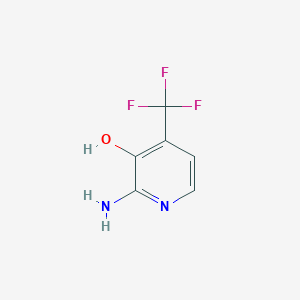

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

2-amino-4-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-11-5(10)4(3)12/h1-2,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNWOTSQTJJQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280791 | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-75-0 | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions .

Another method involves the use of trifluoromethylated precursors, such as 2-chloro-4-(trifluoromethyl)pyridine, which can be aminated using ammonia or primary amines under high-pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Halides (e.g., chlorine, bromine), alkoxides (e.g., sodium methoxide), and amines.

Major Products Formed

Oxidation: Formation of 2-amino-3-oxo-4-(trifluoromethyl)pyridine.

Reduction: Formation of this compound.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

The incorporation of fluorine into organic compounds is known to enhance their biological activities. 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine derivatives have been investigated for various therapeutic potentials:

- Neuronal Nitric Oxide Synthase Inhibition: Research indicates that derivatives based on the 2-amino-pyridine scaffold exhibit potent inhibition of neuronal nitric oxide synthase (nNOS), which is crucial for neuroprotection and treatment of neurodegenerative diseases .

- Anticancer Activity: Several studies have reported that pyridine derivatives with amino and trifluoromethyl groups demonstrate significant anticancer properties. These compounds interact with specific targets in cancer cells, potentially leading to apoptosis .

Case Study:

A recent study developed a series of nNOS inhibitors based on 2-amino-pyridine, demonstrating high potency and selectivity. The modifications included structural diversity in the tail amino functionality, leading to promising candidates for further development .

Agrochemical Applications

The unique properties of this compound make it valuable in agrochemical formulations:

- Crop Protection Agents: Trifluoromethylpyridines are widely used in developing pesticides due to their effectiveness against various pests. The first derivative introduced was Fluazifop-butyl, which paved the way for over 20 new agrochemicals containing the trifluoromethyl moiety .

Data Table: Agrochemical Products Derived from Trifluoromethylpyridines

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide |

| Bifenazate | Trifluoromethylpyridine derivative | Insecticide |

| Clodinafop-propargyl | Trifluoromethylpyridine derivative | Herbicide |

Future Perspectives

The ongoing research into the applications of this compound suggests a promising future in both pharmaceutical and agricultural sectors. As scientists continue to explore its unique properties, it is expected that novel applications will emerge, particularly in drug development and crop protection strategies.

作用机制

The mechanism of action of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with target proteins, further stabilizing the interaction .

相似化合物的比较

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyridine derivatives are highly dependent on the type, position, and combination of substituents. Below is a comparison of key analogues:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Hydroxy vs. Chloro: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to chloro-substituted analogues (e.g., 2-amino-4-chloropyridine derivatives, ), which may improve solubility but reduce stability.

- Amino Group Positioning: The amino group at position 2 in the target compound differs from its placement at position 3 in 6-methyl-5-CF₃-pyridin-3-amine , affecting electronic distribution and intermolecular interactions.

Antimicrobial Activity:

- : Pyridine derivatives with nitro (-NO₂) or methoxy (-OCH₃) substituents exhibit moderate to strong antimicrobial activity (e.g., compound Q13: MIC = 25 µg/mL against E. coli) . The target compound’s -CF₃ and -OH groups may enhance membrane permeability or target binding compared to these derivatives.

Enzyme Inhibition:

- : Trifluoromethylpyridines like UDO and UDD inhibit CYP51 in Trypanosoma cruzi with IC₅₀ values comparable to posaconazole .

Neuroprotective Activity:

- : Trifluoromethyl-substituted carbamates (e.g., compound 9f) enhance autophagy and cell viability (82% at 3 µM) . The target compound’s amino and hydroxy groups may similarly influence neuroprotective pathways but require empirical validation.

Pharmacokinetic Considerations

- Lipophilicity : The -CF₃ group increases lipophilicity (logP ~0.8–1.2), aiding blood-brain barrier penetration .

- Metabolic Stability : Hydroxy groups (target compound) may undergo glucuronidation, reducing bioavailability compared to methyl or chloro analogues .

生物活性

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is a pyridine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

- Molecular Formula : C7H6F3N2O

- Molecular Weight : 192.13 g/mol

- CAS Number : 1227581-75-0

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The compound's hydroxyl and amino groups may facilitate hydrogen bonding, enhancing its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, which could be beneficial in the context of neurodegenerative diseases.

Table 2: Neuroprotective Effects Data

| Treatment Concentration (µM) | Oxidative Stress Reduction (%) |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 50 |

Synthesis and Derivatives

The synthesis of this compound has been optimized to enhance yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with improved potency and selectivity against specific targets.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and mechanisms of action will be crucial for developing it as a therapeutic agent.

常见问题

Q. What are the recommended synthetic routes for 2-amino-3-hydroxy-4-(trifluoromethyl)pyridine, and how do reaction conditions impact yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach starting with halogenation and trifluoromethylation of pyridine derivatives. For example:

- Step 1 : Chlorination of the pyridine ring at the 4-position, followed by introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using Cu-mediated trifluoromethylation) .

- Step 2 : Hydroxylation at the 3-position using oxidizing agents like H2O2/AcOH, with careful pH control to avoid over-oxidation .

- Step 3 : Amine group introduction via Buchwald-Hartwig amination or reductive amination .

Key Considerations : Reaction temperature (optimized at 60–80°C for trifluoromethylation), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd/C for amination) significantly affect yields (reported 68–82% in optimized conditions) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Look for characteristic peaks:

- A singlet at δ 5.40–5.60 ppm for the NH2 group .

- A multiplet at δ 7.10–8.38 ppm for aromatic protons on the pyridine ring .

- IR : Key bands include:

- 3460–3479 cm<sup>-1</sup> (N–H stretch of amine) .

- 1660–1677 cm<sup>-1</sup> (C=O stretch from intermediates, absent in final product) .

- Mass Spectrometry : Confirm molecular ion [M+H]<sup>+</sup> at m/z 196.56 (C6H4ClF3N2) .

Q. What are the critical safety considerations for handling this compound in the lab?

Methodological Answer:

- Hazard Class : Classified as toxic (T) and irritant (Xi) due to pyridine derivatives’ reactivity .

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid skin contact (risk of sensitization, R43) .

- Storage : Keep in inert atmosphere (N2 or Ar) at room temperature, protected from light to prevent decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model:

- Electron density maps to identify nucleophilic/electrophilic sites (e.g., NH2 group as a nucleophile).

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict interaction with biological targets (e.g., kinases or GPCRs) .

- Docking Studies : Perform AutoDock Vina simulations to assess binding affinity to enzymes like CYP450 or inflammatory targets (e.g., COX-2). The trifluoromethyl group enhances hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent antimicrobial results)?

Methodological Answer:

- Replicate Assays : Use standardized protocols (e.g., CLSI guidelines) for MIC testing against S. aureus and E. coli .

- Control Variables : Test compound purity (HPLC ≥98%), solvent effects (DMSO vs. saline), and bacterial strain resistance profiles .

- Mechanistic Studies : Combine with transcriptomics to identify if activity variance stems from efflux pump upregulation .

Q. How can structural modifications enhance this compound’s utility in material science (e.g., liquid crystals)?

Methodological Answer:

- Derivatization :

- Introduce alkyl chains at the NH2 group to improve mesophase stability (e.g., via N-alkylation with bromoalkanes) .

- Replace Cl with polar groups (e.g., –NO2) to modulate dielectric properties .

- Characterization : Use DSC to analyze phase transitions and XRD to confirm liquid crystalline ordering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。